7-Hydroxy-2-naphthyl 2-chlorobenzoate

Description

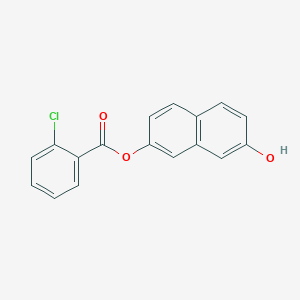

7-Hydroxy-2-naphthyl 2-chlorobenzoate is a benzoate ester derivative composed of two aromatic moieties: a 7-hydroxy-2-naphthyl group and a 2-chlorobenzoate group. The naphthyl component introduces a fused bicyclic aromatic system with a hydroxyl group at the 7-position, which may confer hydrogen-bonding capabilities and influence photophysical properties. Applications may span materials science (e.g., as a building block for nanostructured composites) or bioremediation, given the metabolic pathways associated with chlorinated aromatics .

Properties

Molecular Formula |

C17H11ClO3 |

|---|---|

Molecular Weight |

298.7 g/mol |

IUPAC Name |

(7-hydroxynaphthalen-2-yl) 2-chlorobenzoate |

InChI |

InChI=1S/C17H11ClO3/c18-16-4-2-1-3-15(16)17(20)21-14-8-6-11-5-7-13(19)9-12(11)10-14/h1-10,19H |

InChI Key |

YWBUUQYSMOATJV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Electronic Effects

The chlorine substituent at the 2-position on the benzoate ring distinguishes this compound from other benzoate esters. For example:

Reactivity and Degradation Pathways

- Hydrolytic Stability: The 2-chloro substituent likely reduces hydrolysis rates compared to non-halogenated benzoates (e.g., methyl benzoate) due to decreased electron density at the ester carbonyl .

- Biodegradation : Chlorobenzoates are metabolized via dioxygenase enzymes in specific microbial communities. However, the naphthyl group in this compound may hinder enzymatic recognition, prolonging environmental persistence compared to simpler 2-chlorobenzoates .

- Synthetic Utility : The chlorine atom and hydroxyl group offer sites for further functionalization (e.g., nucleophilic substitution or metal coordination), similar to prop-2-ynyl 2-chlorobenzoate in click chemistry applications .

Environmental Impact

- Degradation Efficiency : Microbial degradation of 2-chlorobenzoate is well-documented in Desulfomonile spp., but the naphthyl group’s complexity may limit microbial uptake, as seen in polycyclic aromatic hydrocarbon (PAH) degradation challenges .

- Toxicity: Chlorinated benzoates generally exhibit higher toxicity than non-halogenated variants. The hydroxyl group in this compound could mitigate toxicity through detoxification pathways (e.g., conjugation), though this remains speculative without direct data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.